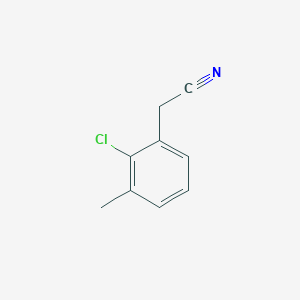2-(2-Chloro-3-methylphenyl)acetonitrile
CAS No.: 200214-73-9
Cat. No.: VC2825339
Molecular Formula: C9H8ClN
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 200214-73-9 |
|---|---|
| Molecular Formula | C9H8ClN |
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | 2-(2-chloro-3-methylphenyl)acetonitrile |
| Standard InChI | InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3 |
| Standard InChI Key | MFHAQCHUICRIFD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)CC#N)Cl |
| Canonical SMILES | CC1=C(C(=CC=C1)CC#N)Cl |
Introduction
2-(2-Chloro-3-methylphenyl)acetonitrile is a versatile organic compound with significant applications in pharmaceuticals and agrochemicals. It is characterized by its chemical formula C₉H₈ClN and molecular weight of 165.62 g/mol . This compound belongs to the class of nitriles, featuring a cyano group (-C≡N) and an aromatic ring system, making it an aromatic nitrile.
Synthesis Methods
The synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile typically involves nucleophilic substitution reactions. One notable method involves reacting a mixture containing palladium acetate and phosphine ligands with 2-chlorobenzyl cyanide in a solvent like tetrahydrofuran under inert conditions. The reaction progress is monitored using techniques such as gas chromatography.
Chemical Reactions and Mechanisms
2-(2-Chloro-3-methylphenyl)acetonitrile can undergo various chemical reactions, including hydrolysis. The mechanism of action for these reactions often involves nucleophilic attack on electrophilic centers. For example, during hydrolysis, water acts as a nucleophile attacking the carbon atom bonded to the nitrile group, leading to intermediate formation and subsequent conversion to carboxylic acid.
Factors Influencing Reaction Rates
-
Temperature and pH: The rate of hydrolysis is significantly affected by temperature and pH, with higher temperatures generally increasing reaction rates.
-
Solvent and Pressure: The choice of solvent and pressure conditions can also influence the yield and selectivity of chemical transformations involving this compound.
Applications and Research Findings
2-(2-Chloro-3-methylphenyl)acetonitrile serves as a versatile scaffold in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals . Its applications are diverse due to its reactive functional groups, including the chloro and nitrile groups.
Analytical Techniques
-
Infrared Spectroscopy: Used to confirm the presence of functional groups in the compound.
-
Nuclear Magnetic Resonance Spectroscopy: Provides insight into the structural characteristics of the compound.
Safety and Handling
While specific safety data for 2-(2-Chloro-3-methylphenyl)acetonitrile may not be readily available online, it is essential to handle such compounds with caution, following standard laboratory safety protocols. Storage at room temperature is recommended .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume